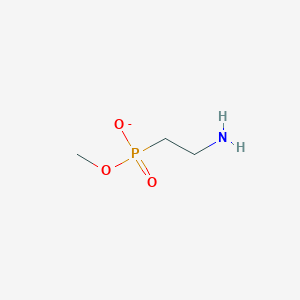

Methyl (2-aminoethyl)phosphonate

Description

Properties

CAS No. |

82155-11-1 |

|---|---|

Molecular Formula |

C3H9NO3P- |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

2-aminoethyl(methoxy)phosphinate |

InChI |

InChI=1S/C3H10NO3P/c1-7-8(5,6)3-2-4/h2-4H2,1H3,(H,5,6)/p-1 |

InChI Key |

CGVKWLMTKYHCRD-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)(CCN)[O-] |

Origin of Product |

United States |

Microbial Catabolism and Biodegradation Mechanisms of Aminophosphonates

Overview of Enzymatic C-P Bond Cleavage Strategies in Microorganisms

Microorganisms employ two primary strategies to break the C-P bond of phosphonates: the C-P lyase pathway and C-P hydrolase mechanisms.

C-P Lyase Pathway

The C-P lyase pathway is a complex, multi-enzyme system capable of degrading a broad range of phosphonates, including AEP and the herbicide glyphosate (B1671968). nih.govresearchgate.net In Escherichia coli, this pathway is encoded by the phn operon, which comprises 14 genes (phnC to phnP) and is induced under phosphate (B84403) starvation conditions as part of the Pho regulon. nih.gov The core of the C-P lyase machinery is a large protein complex, PhnGHIJ, which is responsible for the key catalytic steps. nih.gov

The proposed mechanism involves the transfer of the phosphonate (B1237965) group to the C-1' position of ATP, a reaction catalyzed by PhnI with the assistance of PhnG, PhnH, and PhnL. nih.gov Subsequently, PhnJ, which contains an iron-sulfur cluster and utilizes a radical S-adenosyl methionine (SAM)-dependent mechanism, cleaves the C-P bond. nih.gov The final products of this pathway are the corresponding alkane from the phosphonate substrate and 5-phosphoribosyl-α-1-diphosphate (PRPP). nih.govresearchgate.net While extensively studied in E. coli, homologous gene clusters are found in many other soil and marine bacteria, indicating the widespread importance of this pathway. nih.gov

C-P Hydrolase Mechanisms

In contrast to the broad-substrate C-P lyase, C-P hydrolases typically exhibit higher specificity for their target phosphonates. These enzymes catalyze the hydrolytic cleavage of the C-P bond, yielding an alcohol and inorganic phosphate. One of the well-characterized examples is phosphonoacetate hydrolase (PhnA), which is involved in the degradation of phosphonoacetate. nih.govnih.gov

PhnA, a member of the alkaline phosphatase superfamily, converts phosphonoacetate into acetate (B1210297) and inorganic phosphate. nih.govnih.gov Structural and mechanistic studies of PhnA from Sinorhizobium meliloti have revealed a catalytic core similar to alkaline phosphatases but with distinct features that accommodate the carbon-based leaving group of the phosphonate substrate. nih.gov The hydrolysis reaction proceeds via a mechanism analogous to that of phosphate ester hydrolysis, involving a nucleophilic attack on the phosphorus atom. nih.gov

Hydrolytic Degradation Pathways of 2-Aminoethylphosphonate (AEP)

Many bacteria, particularly in marine environments, utilize specialized hydrolytic pathways for the degradation of AEP. acs.orgnih.gov These pathways are distinct from the C-P lyase system and involve a series of enzymatic reactions that ultimately cleave the C-P bond.

The PhnWX Pathway: PhnW Transamination and PhnX Hydrolase Activity

The most common hydrolytic route for AEP degradation is the PhnWX pathway. acs.orgnih.gov This two-step process begins with the transamination of AEP. The enzyme 2-aminoethylphosphonate transaminase (PhnW), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of the amino group from AEP to a keto-acid acceptor, typically pyruvate (B1213749), to produce phosphonoacetaldehyde (B103672) (PAA) and L-alanine. acs.orgnih.govnih.gov

In the second step, the hydrolase PhnX cleaves the C-P bond of PAA, yielding acetaldehyde (B116499) and inorganic phosphate. acs.orgnih.gov The genes encoding these two enzymes, phnW and phnX, are often found clustered together in the genomes of bacteria that can utilize AEP. nih.gov

Table 1: Key Enzymes in the PhnWX Pathway

| Enzyme | Gene | Function | Cofactor | Substrate | Product(s) |

| 2-Aminoethylphosphonate Transaminase | phnW | Transamination | Pyridoxal 5'-phosphate (PLP) | 2-Aminoethylphosphonate (AEP), Pyruvate | Phosphonoacetaldehyde (PAA), L-Alanine |

| Phosphonoacetaldehyde Hydrolase | phnX | C-P bond hydrolysis | - | Phosphonoacetaldehyde (PAA) | Acetaldehyde, Inorganic Phosphate |

The PhnWAY Pathway: Phosphonoacetaldehyde Dehydrogenase (PhnY) Role

An alternative hydrolytic pathway, known as the PhnWAY pathway, provides a route for the formation of phosphonoacetate from the PAA generated by PhnW. acs.orgnih.gov In this pathway, the NAD(P)+-dependent enzyme phosphonoacetaldehyde dehydrogenase (PhnY) oxidizes PAA to phosphonoacetate. nih.gov

This newly formed phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to produce acetate and inorganic phosphate. acs.orgnih.gov The discovery of PhnY established a biochemical link for the production of biogenic phosphonoacetate. nih.gov This pathway has been identified in various bacterial species, highlighting its significance in phosphonate metabolism. nih.gov

Oxidative Degradation Pathways of 2-Aminoethylphosphonate and Derivatives

Less commonly, AEP can be degraded through an oxidative pathway. This route involves a two-step enzymatic process catalyzed by two dioxygenases, designated PhnY* (unrelated to the PhnY dehydrogenase) and PhnZ. acs.orgnih.gov

The first enzyme, PhnY*, an oxygenase, hydroxylates AEP to form the intermediate (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). acs.orgnih.gov Subsequently, the dioxygenase PhnZ cleaves the C-P bond of R-HAEP, yielding glycine (B1666218) and inorganic phosphate. acs.orgnih.gov This oxidative pathway represents another strategy employed by microorganisms to access the phosphorus locked within the stable AEP molecule.

2-Aminoethylphosphonate Dioxygenase (PhnY) and Hydroxylation*

In some microbial metabolic pathways, the degradation of 2-aminoethylphosphonate (AEP) is initiated through an oxidative route. This pathway begins with the action of 2-aminoethylphosphonate dioxygenase, also known as PhnY. nih.gov PhnY is an Fe(II)- and α-ketoglutarate-dependent oxygenase. nih.gov Its primary function is to catalyze the hydroxylation of AEP at the C1 position. nih.gov

This enzymatic reaction converts AEP into (R)-1-hydroxy-2-aminoethylphosphonate, also referred to as (R)-HAEP. nih.govnih.gov The reaction requires molecular oxygen and uses 2-oxoglutarate as a co-substrate, which is converted to succinate (B1194679) and carbon dioxide in the process. uniprot.org The introduction of a hydroxyl group onto the carbon atom adjacent to the phosphonate group is a crucial activation step, preparing the molecule for subsequent C-P bond cleavage. nih.gov The activity of PhnY* can be enhanced by ascorbate. uniprot.org

Subsequent Cleavage by PhnZ Dioxygenase

Following the initial hydroxylation by PhnY*, the intermediate (R)-1-hydroxy-2-aminoethylphosphonate is targeted by a second enzyme, PhnZ dioxygenase. nih.gov PhnZ is a specialized enzyme that catalyzes the oxidative cleavage of the C-P bond in its substrate. nih.gov This reaction transforms (R)-1-hydroxy-2-aminoethylphosphonate into glycine and inorganic phosphate (Pi), releasing the phosphorus in a bioavailable form. nih.govnih.gov

Detailed studies have revealed that PhnZ belongs to the HD domain superfamily and functions as a mixed-valent diiron oxygenase, utilizing an Fe(II)/Fe(III) cofactor to mediate the O2-dependent cleavage. nih.gov The substrate, (R)-1-hydroxy-2-aminoethylphosphonate, binds to the diiron center in a specific orientation that positions the scissile C-P bond for cleavage. nih.gov This oxidative pathway represents one of the major strategies employed by microorganisms to access the phosphorus locked within aminophosphonates. nih.govnih.gov

FAD-Dependent Oxidoreductases in N-Methylated AEP Degradation

Microbes have also developed mechanisms to degrade N-alkylated derivatives of AEP, such as N-methyl-2-aminoethylphosphonate (M1AEP). A key group of enzymes involved in this process are FAD-dependent oxidoreductases. qub.ac.uk These enzymes expand the substrate range of hydrolytic AEP degradation pathways by processing N-methylated compounds that the standard AEP transaminase (PhnW) cannot. qub.ac.uk

One such enzyme, 2-(methylaminoethyl)phosphonate dehydrogenase, encoded by the pbfC gene, catalyzes the oxidative deamination of M1AEP. qub.ac.ukqmul.ac.uk The reaction consumes the substrate along with an acceptor and water to produce phosphonoacetaldehyde and methylamine (B109427). qmul.ac.uk This generated phosphonoacetaldehyde can then be funneled into the conventional hydrolytic pathway, where it is cleaved by phosphonoacetaldehyde hydrolase (PhnX) to yield acetaldehyde and inorganic phosphate. qub.ac.uk These FAD-dependent enzymes are crucial for enhancing the metabolic versatility of bacteria, allowing them to utilize a broader spectrum of naturally occurring aminophosphonates. qub.ac.uk

Role of PbfA in Processing (R)-1-Hydroxy-2-aminoethylphosphonate

PbfA is another important enzyme in aminophosphonate catabolism, specifically involved in processing (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). nih.gov PbfA, identified in marine bacteria like Vibrio splendidus, functions as an (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase. nih.govuniprot.org

Instead of an oxidative cleavage, PbfA catalyzes an elimination reaction on R-HAEP. This reaction releases ammonia (B1221849) and generates phosphonoacetaldehyde (PAA). nih.govuniprot.org The PAA produced can then be hydrolyzed by the enzyme PhnX, which is often encoded by an adjacent gene, to yield acetaldehyde and inorganic phosphate. nih.govuniprot.org This demonstrates a high degree of substrate specificity, as PbfA is not active on the S-enantiomer of HAEP or other related compounds. nih.gov The function of PbfA is to effectively channel R-HAEP, which is not an efficient substrate for the primary PhnW-PhnX pathway, into the hydrolytic degradation route, thereby expanding the cell's capacity to utilize different phosphonate sources. nih.gov

Regulatory Mechanisms of Microbial Phosphonate Catabolism Gene Expression (e.g., Pho Regulon)

The expression of genes involved in phosphonate catabolism is tightly regulated to ensure that these pathways are activated only when preferred phosphorus sources are unavailable. The primary regulatory system governing this process in many bacteria, including Escherichia coli, is the Pho regulon. nih.govnih.gov The Pho regulon is a global regulatory network that responds to inorganic phosphate (Pi) starvation. nih.gov

This system is controlled by a two-component sensor-regulator pair, PhoR and PhoB. wikipedia.org PhoR is a transmembrane sensor kinase that, under low-Pi conditions, autophosphorylates and subsequently transfers the phosphoryl group to the cytoplasmic response regulator, PhoB. nih.gov Phosphorylated PhoB then acts as a transcriptional activator, binding to specific DNA sequences known as "Pho boxes" located in the promoter regions of target genes. nih.gov Operons encoding phosphonate transport and catabolism enzymes, such as the phnCDEFGHIJKLMNOP operon in E. coli, are under the direct control of the Pho regulon and are induced during phosphate limitation. nih.govnih.gov

In some bacteria, the regulation is more complex. For instance, in Pseudomonas putida BIRD-1, the utilization of 2-AEP is under dual control. It is regulated not only by the PhoBR system in response to phosphorus limitation but also by the CbrAB and NtrBC systems, which respond to carbon and nitrogen limitation, respectively. nih.gov This indicates that the cell integrates signals from multiple nutrient-sensing systems to control phosphonate degradation, allowing it to use AEP as a source of C, N, or P depending on its metabolic needs. nih.gov

Ecological and Biogeochemical Implications of Microbial Phosphonate Turnover

The microbial turnover of phosphonates has profound implications for nutrient cycling and ecosystem dynamics, particularly in marine and freshwater environments where phosphorus is often a limiting nutrient for primary productivity. nih.govwikipedia.org

Phosphorus Cycling in Marine and Freshwater Environments

Phosphonates, with their characteristic C-P bond, represent a significant fraction of the dissolved organic phosphorus (DOP) pool, especially in oligotrophic marine waters. mit.eduifremer.fr The microbial degradation of these compounds is a key process in the marine phosphorus cycle, converting biologically inert phosphorus into bioavailable inorganic phosphate. nih.gov This remineralization is crucial for sustaining primary production by phytoplankton. nih.govbritannica.com

Data Tables

Table 1: Key Enzymes in Aminophosphonate Catabolism

| Enzyme Name | Gene Name | Substrate | Product(s) | Function |

| 2-Aminoethylphosphonate Dioxygenase | PhnY* | 2-Aminoethylphosphonate (AEP) | (R)-1-Hydroxy-2-aminoethylphosphonate (R-HAEP) | Hydroxylation of AEP to activate it for cleavage. nih.govnih.gov |

| PhnZ Dioxygenase | PhnZ | (R)-1-Hydroxy-2-aminoethylphosphonate (R-HAEP) | Glycine, Inorganic Phosphate | Oxidative cleavage of the C-P bond. nih.govnih.gov |

| 2-(Methylaminoethyl)phosphonate Dehydrogenase | pbfC | N-Methyl-2-aminoethylphosphonate (M1AEP) | Phosphonoacetaldehyde, Methylamine | Oxidative deamination of N-methylated AEP. qub.ac.ukqmul.ac.uk |

| (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase | PbfA | (R)-1-Hydroxy-2-aminoethylphosphonate (R-HAEP) | Phosphonoacetaldehyde, Ammonia | Elimination reaction to funnel R-HAEP into the hydrolytic pathway. nih.govuniprot.org |

Table 2: Regulatory Systems for Phosphonate Catabolism

| Regulatory System | Key Proteins | Signal | Function |

| Pho Regulon | PhoB (Regulator), PhoR (Sensor) | Low Inorganic Phosphate (Pi) | Activates transcription of phosphonate utilization (phn) genes by binding to Pho box sequences. nih.govnih.gov |

| CbrAB System | CbrA, CbrB | Carbon Limitation | Co-regulates 2-AEP utilization in some bacteria like P. putida. nih.gov |

| NtrBC System | NtrB, NtrC | Nitrogen Limitation | Co-regulates 2-AEP utilization in some bacteria like P. putida. nih.gov |

Contribution to Carbon and Nitrogen Dynamics

The microbial catabolism of methyl (2-aminoethyl)phosphonate plays a significant role in the biogeochemical cycling of both carbon and nitrogen. By breaking down this organophosphonate, microorganisms release the constituent elements into the environment in forms that can be assimilated by a wider range of organisms, thereby influencing local nutrient availability and ecosystem productivity.

The primary mechanism for the liberation of carbon and nitrogen from this compound is through an initial oxidative deamination step. This reaction is catalyzed by a group of FAD-dependent oxidoreductases, such as PbfB, PbfC, and PbfD. qub.ac.uknih.gov These enzymes oxidize N-methyl-2-aminoethylphosphonate to produce phosphonoacetaldehyde (PAA) and methylamine. qub.ac.ukenzyme-database.org

This initial degradation step is crucial as it directly releases methylamine (CH₅N), a valuable source of both carbon and, more significantly, nitrogen for microbial growth. qub.ac.uk Microorganisms capable of utilizing methylamine as a nutrient source can directly incorporate its carbon and nitrogen into their biomass. The subsequent breakdown of phosphonoacetaldehyde through pathways like the PhnWX or PhnWAY pathways further contributes to carbon cycling by producing smaller organic molecules like acetaldehyde or acetate, which can be funneled into central metabolic pathways. researchgate.netmdpi.comnih.govacs.org

The contribution of this compound degradation to nutrient dynamics is particularly important in environments where traditional sources of carbon and nitrogen are limited. In such settings, the ability of some bacteria to utilize this compound provides them with a competitive advantage. The release of methylamine can also support the growth of other microorganisms in the community that may not be able to directly degrade the parent phosphonate but can utilize methylamine as a nitrogen source. nih.gov

Detailed Research Findings

Research has identified specific FAD-dependent enzymes that efficiently oxidize N-methyl-2-aminoethylphosphonate (M1AEP), a common name for the compound, directly generating phosphonoacetaldehyde (PAA). qub.ac.uknih.gov This is a key finding because the common AEP transaminase, PhnW, cannot process this N-methylated form. qub.ac.uknih.gov Therefore, these FAD-dependent oxidoreductases expand the range of aminophosphonates that can be funneled into established degradation pathways.

The enzyme 2-(methylaminoethyl)phosphonate dehydrogenase (acceptor), for example, has been formally recognized and is known to contain FAD. enzyme-database.org Its systematic name is 2-(methylaminoethyl)phosphonate:acceptor oxidoreductase (phosphonoacetaldehyde-forming). enzyme-database.org This enzyme, found in bacteria such as Azospirillum sp. B510, facilitates the initial cleavage of the C-N bond, releasing methylamine. enzyme-database.org

The table below summarizes the key products of the initial microbial degradation of this compound and their contribution to carbon and nitrogen dynamics.

| Degradation Product | Chemical Formula | Role in Nutrient Cycling |

| Phosphonoacetaldehyde | C₂H₅O₄P | Serves as a carbon source upon further degradation to acetaldehyde or acetate. |

| Methylamine | CH₅N | Acts as a direct source of both nitrogen and carbon for microbial growth. |

While the enzymatic pathways for the release of carbon and nitrogen from this compound have been elucidated, quantitative data on the specific flux of these elements into microbial biomass and the wider environment from this particular compound are still an area of ongoing research. However, studies on the broader category of aminophosphonates have demonstrated their importance as a source of regenerated phosphate and ammonium (B1175870), which are vital for primary production in environments like the ocean. nih.gov The degradation of this compound is a clear contributor to these nutrient cycles.

Synthetic Methodologies for Methyl 2 Aminoethyl Phosphonate and Structural Analogs

Direct Synthesis Approaches for Methyl (2-aminoethyl)phosphonate

The synthesis of this compound, an analog of GABA, has been achieved through various methods, with a key approach involving the Mitsunobu reaction.

Selective Demethylation and Deprotection Techniques

For analogs synthesized with different protecting groups, other deprotection methods are employed. For example, when a Cbz (carboxybenzyl) group is used to protect the amino functionality, it is typically removed by hydrogenolysis. researchgate.net This method was used to obtain the (R) and (S) enantiomers of a 2-AEMP analog in 78% and 70% yield, respectively, over the two steps. researchgate.net

In cases where a methyl ester is present on the phosphonate (B1237965) group, selective O-demethylation is required. One such method involves the use of lithium tri-sec-butylborohydride (Li(s-Bu)3BH). researchgate.net This reagent allows for the removal of the methyl group from the phosphorus atom. researchgate.net Following this demethylation, the Cbz group can be removed via hydrogenolysis to yield the final product. researchgate.net This three-step sequence of Mitsunobu coupling, O-demethylation, and hydrogenolysis has been used to prepare specific enantiomers of 2-AEMP analogs in yields of 73% and 60%. researchgate.net

Another approach to demethylation of dimethyl phosphonate esters utilizes sodium ethanethiolate. nih.govnih.gov This method has been shown to effectively demethylate nucleoside dimethyl phosphonate esters without causing epimerization at the anomeric carbon, which can be a problem with other reagents like trimethylsilyl (B98337) bromide or iodide. nih.govnih.gov

General Synthetic Routes for α-Aminophosphonates

The synthesis of α-aminophosphonates, a class of compounds that includes this compound analogs, is most commonly achieved through the Kabachnik-Fields reaction and related multi-component strategies.

Kabachnik-Fields Reaction and its Catalytic Variations

The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). nih.govorganic-chemistry.orgwikipedia.orgtandfonline.comslideshare.net This reaction is a cornerstone for the synthesis of α-aminophosphonates due to its simplicity and directness. tandfonline.com

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the reactants. nih.govtandfonline.commdpi.comnih.gov In the "imine" pathway, the amine and carbonyl compound first react to form an imine intermediate, which then undergoes hydrophosphonylation by the dialkyl phosphite. wikipedia.orgtandfonline.com Alternatively, the "α-hydroxyphosphonate" pathway involves the initial reaction of the carbonyl compound with the dialkyl phosphite to form an α-hydroxyphosphonate, which is subsequently attacked by the amine. nih.gov Computational studies have suggested that the formation of the imine intermediate is often energetically more favorable. nih.govsemanticscholar.org

Numerous catalytic variations have been developed to improve the efficiency and scope of the Kabachnik-Fields reaction. These catalysts can be broadly categorized as Lewis acids and Brønsted acids. mdpi.com

| Catalyst Type | Examples | Conditions | Notes |

| Lewis Acids | InCl3, Mg(ClO4)2, BF3·OEt2, ZnCl2·choline-chloride, Yttrium triflate | Often solvent-free or under sonication; some require dehydrating agents. | Effective for a wide range of substrates, including sterically demanding ones. organic-chemistry.orgnih.govcore.ac.ukorganic-chemistry.orgacs.orgrsc.org |

| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Phenylphosphonic acid, Boric acid | Can be used as heterogeneous catalysts, allowing for easier work-up. | Often used in solvent-free conditions. mdpi.comnih.gov |

| Other Catalysts | Gold-bipyridine complex, Ionic liquids, Elemental iodine, Baker's yeast | Microwave irradiation, sonication, and solvent-free conditions are common. | These offer "greener" alternatives to traditional catalysts. tandfonline.commdpi.comnih.govcore.ac.uktandfonline.com |

Microwave-assisted, solvent-free, and catalyst-free conditions have also proven to be a highly effective and environmentally friendly approach for the synthesis of α-aminophosphonates. nih.govsemanticscholar.org

Mannich-Type Reactions for Aminomethylphosphonates

The Mannich reaction, a well-established method in organic synthesis, can be adapted for the preparation of aminomethylphosphonates. This phospha-Mannich reaction involves the condensation of an amine, formaldehyde (B43269), and orthophosphorous acid. sci-hub.sescispace.com This direct, one-pot synthesis provides a straightforward route to α-aminomethylphosphonic acids. sci-hub.se

The reaction is versatile, accommodating a range of amines including ammonia (B1221849), primary and secondary amines, polyamines, and functionally substituted amines. sci-hub.se The mechanism is believed to involve the formation of N-hydroxyalkyl intermediates, which are then phosphonylated. rsc.org

In a variation of this reaction, hypophosphorous acid can be used instead of orthophosphorous acid, reacting with secondary amines and formaldehyde in wet acetic acid to produce aminomethyl-H-phosphinic acids in high yields. rsc.org The basicity of the amine plays a crucial role in the reaction's success, with more basic amines (pKa > 7-8) giving the desired products. rsc.org

Other Multi-Component Reaction Strategies

Beyond the classic Kabachnik-Fields and Mannich-type reactions, other multi-component reaction (MCR) strategies have been developed for the synthesis of α-aminophosphonates. MCRs are highly efficient as they combine multiple reactants in a single step, reducing waste and simplifying purification. researchgate.net

One such example is the Birum–Oleksyszyn reaction, which is a one-pot, three-component condensation of an aldehyde, a carbamate, and a triaryl phosphite. rsc.org The use of Lewis acid catalysts, such as yttrium triflate, can enhance the yield and chemoselectivity of this reaction. rsc.org

Another notable MCR is the Ugi three-component reaction. This reaction has been adapted to synthesize tetrasubstituted α-aminophosphonates starting from preformed α-phosphorated N-tosyl ketimines, a carboxylic acid, and an isocyanide. researchgate.net This methodology provides access to sterically hindered α-aminophosphonates that may not be readily accessible through other routes. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The asymmetric synthesis of chiral α- and β-amino phosphonic acid derivatives is a crucial endeavor, as the biological activity of these amino acid analogs is often dependent on their stereochemistry. nih.govrsc.org Catalytic asymmetric synthesis is a particularly powerful approach for obtaining enantiomerically enriched compounds. rsc.orgrsc.org

Several strategies have been developed for the stereoselective synthesis of chiral amino phosphonates. One common approach involves the catalytic asymmetric hydrogenation of enamido phosphonates. For instance, the hydrogenation of (formamido)ethenyl-phosphonate catalyzed by a Rhodium(I) complex with a chiral biphosphine ligand can produce L-(1-aminoethyl)phosphonic acids with high enantiomeric excess. rsc.org

Another powerful method is the asymmetric aldol (B89426) reaction of α-isocyanomethylphosphonates with aldehydes, catalyzed by chiral ferrocenyl phosphine-gold(I) complexes. rsc.orgrsc.org This reaction yields trans-5-alkyl-2-oxazoline-4-phosphonates with high enantioselectivity, which can then be hydrolyzed to afford optically active phosphonic acid analogs of phenylalanine and β-alkylserines. rsc.org

Furthermore, the enantioselective construction of quaternary α-carbon centers in α-amino phosphonates has been achieved through catalytic asymmetric allylation. rsc.orgrsc.orgnih.gov The reaction of α-acetamido β-keto phosphonates with a palladium catalyst and a chiral ligand like (R)-BINAP can produce α-alkyl α-amino phosphonates with good enantioselectivities. rsc.orgrsc.org Subsequent diastereoselective reduction of the keto group can then yield β-hydroxy α-amino phosphonic acid derivatives. rsc.orgnih.gov

Organocatalysis also offers a viable route to enantiomerically enriched α-aminophosphonates. Chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been used to catalyze the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, providing the final products in high yields and with significant enantiomeric excess. nih.gov

The table below summarizes some of the key catalytic systems and their performance in the stereoselective synthesis of chiral amino phosphonate analogs.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(NBD)Cl]₂ / (+)-DIOP | Asymmetric Hydrogenation | (Formamido)ethenyl-phosphonate | L-(1-aminoethyl)phosphonic acid | 76% (up to 93% after crystallization) | rsc.org |

| Chiral ferrocenyl phosphine-Au(I) | Asymmetric Aldol Reaction | α-Isocyanomethylphosphonates and aldehydes | trans-5-Alkyl-2-oxazoline-4-phosphonates | 85-96% | rsc.org |

| [Pd(π-allyl)(COD)]BF₄ / (R)-BINAP | Asymmetric Allylation | α-Acetamido β-keto phosphonates | α-Alkyl α-amino phosphonates | 65-88% | rsc.orgrsc.org |

| Quinine-derived quaternary ammonium salt | α-Amidoalkylation | 1-(N-Acylamino)alkyltriphenylphosphonium salts and dimethyl phosphite | α-Aminophosphonates | up to 92% | nih.gov |

Functionalization and Derivatization Strategies

This compound and its analogs are versatile starting materials for the synthesis of a variety of functionalized molecules. The amino and phosphonate groups provide reactive handles for further chemical modifications.

One common functionalization strategy involves the reaction of the amino group with various electrophiles to introduce new functionalities. For example, zirconium phosphonates functionalized with amino groups have been synthesized from aminomethylphosphonic acid. acs.orgnih.gov These materials exhibit interesting layered structures with the amino groups located in the interlayer space. acs.orgnih.gov

The phosphonate group can also be modified. For example, phosphonic acid monoesters can be synthesized from methyl phosphonates through condensation with an alcohol followed by selective demethylation. google.com This method is general and can be performed on a solid support, facilitating the synthesis of compound libraries for screening purposes. google.com

Phosphonolipids are analogs of phospholipids (B1166683) where a phosphonic acid group replaces the phosphate (B84403) group. 2-Aminoethylphosphonate (AEP), also known as ciliatine, is a naturally occurring phosphonate that serves as the headgroup in many phosphonolipids found in various organisms. nih.gov The synthesis of phosphonolipids often involves the coupling of a protected 2-aminoethylphosphonate derivative with a lipid backbone.

This compound can be incorporated into the backbone of oligonucleotides to create analogs with modified properties. nih.govnih.govoup.com These modifications can enhance nuclease resistance and alter the hybridization properties of the oligonucleotides. nih.govnih.govoup.comgenelink.com Oligonucleotides containing (2-aminoethyl)phosphonate linkages have been shown to be stable to hydrolysis and resistant to nuclease activity. nih.govnih.govoup.com The introduction of the aminoethyl group introduces a positive charge into the oligonucleotide backbone, which can affect its interaction with target DNA or RNA. nih.govnih.govoup.com One study demonstrated that an oligonucleotide with a single isomer of an (Rp)-(2-aminoethyl)phosphonate linkage formed a more stable duplex with DNA or RNA compared to its natural counterpart. nih.govnih.govoup.com

Phosphonate analogs of amino acids are of significant interest due to their potential as enzyme inhibitors and therapeutic agents. rsc.orgrsc.orgtandfonline.com The synthesis of these analogs often involves the transformation of α-amino acids or the construction of the amino phosphonate scaffold from simpler starting materials. nih.govmdpi.com

A variety of synthetic methods have been developed to access these compounds. For example, phosphonate analogs of phenylalanine have been prepared and shown to be potent inhibitors of the enzyme chymotrypsin. tandfonline.com The synthesis of these analogs can involve an Arbusov reaction to generate the phosphonate ester. tandfonline.com

Catalytic asymmetric methods are particularly valuable for preparing enantiomerically pure phosphonate analogs of amino acids. rsc.orgrsc.org These methods allow for the controlled synthesis of specific stereoisomers, which is crucial for studying their biological activity. nih.gov The development of efficient synthetic routes to access enantioenriched α-aminophosphonates remains an important goal in organic chemistry. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Aminophosphonates in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including aminophosphonates. libretexts.org It provides detailed information about the chemical environment of specific nuclei, such as phosphorus-31, proton (¹H), and carbon-13.

The protonation state of the amino group significantly affects the ³¹P chemical shift. In acidic conditions, the protonated ammonium (B1175870) form results in a different chemical shift compared to the non-protonated amine form in alkaline conditions. researchgate.net This downfield shift in alkaline pH is attributed to weaker screening of the phosphorus nucleus due to charge delocalization. researchgate.net The difference in chemical shifts between the protonated and non-protonated forms is a key parameter for applications such as pH sensing.

Table 1: Representative ³¹P NMR Chemical Shift Data for Aminophosphonates

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Dimethyl (4-methylquinolin-2-yl)phosphonate | CDCl₃ | 13.3 | rsc.org |

| Dimethyl (3-iodoquinolin-2-yl)phosphonate | CDCl₃ | 12.0 | rsc.org |

| Dimethyl (5,8-dibromoisoquinolin-1-yl)phosphonate | CDCl₃ | 11.7 | rsc.org |

| Diethyl (4-bromoisoquinolin-1-yl)phosphonate | CDCl₃ | 9.8 | rsc.org |

This table presents a selection of ³¹P NMR chemical shifts for various aminophosphonate compounds to illustrate the typical range of values.

¹H and ¹³C NMR spectroscopy provide complementary information essential for a complete structural assignment of methyl (2-aminoethyl)phosphonate. libretexts.org

¹H NMR: Proton NMR spectra reveal the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the methyl ester protons, the two methylene (B1212753) groups of the ethyl chain, and the protons of the amino group. The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms (oxygen, nitrogen, and phosphorus). chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR spectra show the different chemical environments of the carbon atoms in the molecule. docbrown.info Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. In this compound, signals would be expected for the methyl carbon and the two carbons of the ethyl group. nih.govnp-mrd.org The chemical shifts provide information about the hybridization and electronic environment of each carbon atom. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (CH₃-O-P) | ~3.7 | Doublet |

| ¹H (P-CH₂-CH₂) | ~2.0 - 2.2 | Multiplet |

| ¹H (CH₂-NH₂) | ~2.8 - 3.0 | Multiplet |

| ¹³C (CH₃-O-P) | ~52 | Singlet |

| ¹³C (P-CH₂) | ~25 - 30 | Singlet |

| ¹³C (CH₂-NH₂) | ~40 - 45 | Singlet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The pH-dependent nature of the ³¹P NMR chemical shift of aminophosphonates makes them valuable probes for measuring pH in biological systems. researchgate.net The pKa value of the amino group determines the pH range over which the probe is most sensitive. nih.gov For 2-aminoethylphosphonate, the pKa is around 6.3, making it suitable for studying cytosolic pH. researchgate.netnih.gov

When an aminophosphonate like 2-aminoethylphosphonate is introduced into a biological system, its ³¹P NMR signal can be monitored. As the pH of the environment changes, the equilibrium between the protonated and deprotonated forms of the amino group shifts, leading to a corresponding change in the observed ³¹P chemical shift. nih.govnih.gov This allows for non-invasive monitoring of pH gradients in cells and tissues. nih.govresearchgate.netrsc.org The accuracy of the pH measurement can be quite high, with some aminophosphonate probes enabling the detection of subtle pH changes of less than 0.2 pH units. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov Different ionization techniques, such as chemical ionization (CI) and fast atom bombardment (FAB), can be employed. scilit.comnih.gov

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 140.05 | Protonated molecule |

| [M-OCH₃]⁺ | 109.02 | Loss of the methoxy (B1213986) group |

| [M-PO₃HCH₃]⁺ | 44.05 | Loss of the methyl phosphonate (B1237965) group, forming an iminium ion |

These are theoretical m/z values and may be observed in a typical mass spectrum.

Chromatographic Separations (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov By spotting the sample on a silica (B1680970) plate and developing it with an appropriate solvent system, the components of the sample will separate based on their polarity. The separated spots can be visualized, for instance, under UV light if the compound is UV-active, or by staining.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and isolation of aminophosphonates. waters.comrsc.org Due to the polar nature and lack of a strong chromophore in many aminophosphonates, specific HPLC methods are often required. nih.gov Ion-pair chromatography can be used to improve the retention and separation of these polar compounds on a reversed-phase column. nih.gov For detection, if the compound does not have a UV chromophore, a post-column derivatization can be employed to create a fluorescent product that can be readily detected. nih.govyoutube.com HPLC methods can be developed to achieve high resolution and sensitivity, allowing for the accurate determination of purity. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound, this technique can provide accurate bond lengths, bond angles, and conformational information. crystallography.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This provides an unambiguous confirmation of the molecule's structure. nih.govacs.org The crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Electrochemical Methods in Surface Interaction and Corrosion Inhibition Studies

Electrochemical methods are pivotal in elucidating the mechanisms of surface interaction and corrosion inhibition by aminophosphonates. These techniques provide quantitative data on the formation and properties of protective films on metal surfaces. While specific studies focusing solely on this compound are not extensively documented in the surveyed literature, the behavior of analogous aminophosphonates offers significant insights into the electrochemical characterization of this class of compounds. Research on similar molecules, such as N-phosphonomethylglycine (PMG) and various carboxy-aminophosphonates, demonstrates the utility of methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in evaluating their performance as corrosion inhibitors.

Detailed research findings from studies on related aminophosphonates reveal their effectiveness in protecting metals, such as carbon steel, in corrosive environments. csic.esmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. csic.esresearchgate.net The efficiency of this inhibition is influenced by the molecular structure of the aminophosphonate, the pH of the solution, and the presence of other ions. csic.esoszk.hu

Detailed Research Findings

Potentiodynamic Polarization Studies: This technique is used to determine key corrosion parameters, such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). csic.esmdpi.com In studies of aminophosphonates like N,N-bis(phosphonomethyl)glycine (BPMGLY) and N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), potentiodynamic polarization curves have shown that these molecules act as mixed-type inhibitors. csic.es This means they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The addition of the inhibitor shifts the corrosion potential and significantly reduces the corrosion current density, indicating the formation of a protective film on the metal surface. csic.esresearchgate.net

For instance, the corrosion inhibition of carbon steel in a mildly acidic solution (pH ≈ 5) by BPMGLY and PAIBA, both alone and in combination with Strontium ions (Sr²⁺), was investigated. csic.es The results indicated a synergistic effect when the aminophosphonates were combined with metal cations, leading to enhanced corrosion protection. csic.es

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film and the corrosion process. mdpi.comresearchgate.net When an effective inhibitor is present, the charge transfer resistance (Rct) of the system typically increases, while the double-layer capacitance (Cdl) decreases. mdpi.comscielo.br This is attributed to the formation of an adsorbed layer of the inhibitor on the metal surface, which displaces water molecules and reduces the surface area available for corrosion. mdpi.com

In a study of N-phosphonomethylglycine (PMG) on carbon steel in a saline solution, EIS measurements showed a significant increase in polarization resistance over time, indicating the continuous development of a protective film. mdpi.com The data suggested that the phosphonic group plays a crucial role in the adsorption process, potentially through the formation of a bidentate linkage with the metal surface after deprotonation. mdpi.com

The following interactive data tables summarize the key findings from electrochemical studies on aminophosphonates structurally related to this compound.

Table 1: Potentiodynamic Polarization Data for Aminophosphonate Inhibitors on Carbon Steel csic.es

| Inhibitor (Concentration: 5 mM, pH ≈ 5) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Rp (kΩ·cm²) | Corrosion Rate (mm/year) |

| Blank | -645 | 13.4 | 1.9 | 0.156 |

| BPMGLY | -600 | 2.5 | 12.8 | 0.029 |

| PAIBA | -605 | 4.9 | 6.5 | 0.057 |

| Sr²⁺/BPMGLY (1:1) | -595 | 1.1 | 28.2 | 0.013 |

| Sr²⁺/PAIBA (1:1) | -598 | 1.3 | 24.3 | 0.015 |

Table 2: Electrochemical Impedance Spectroscopy Data for PMG on Carbon Steel in 3% NaCl (pH ≈ 2.3) mdpi.com

| Immersion Time | Jcorr (A·cm⁻²) | Rp (Ω·cm²) |

| 1 hour | 5.76 x 10⁻⁶ | 6.73 x 10³ |

| 2 hours | 3.67 x 10⁻⁶ | 1.36 x 10⁴ |

These studies collectively underscore the power of electrochemical methods in characterizing the protective action of aminophosphonates. The data consistently show that these compounds, through surface adsorption, can significantly mitigate corrosion of metals in various aggressive media. csic.esmdpi.comnih.gov The phosphonate group is central to this inhibitory action, facilitating strong bonding to the metal surface. oszk.hunih.gov

Theoretical and Computational Studies on Methyl 2 Aminoethyl Phosphonate and Aminophosphonate Systems

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are instrumental in understanding how aminophosphonates, a class of compounds that includes methyl (2-aminoethyl)phosphonate, interact with biological receptors. These computational techniques predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction.

Recent research has utilized molecular docking to explore the interactions of various α-aminophosphonate derivatives with protein targets. For instance, studies have been conducted on their potential to inhibit enzymes crucial for the survival of cancer cells and viruses. nih.govnih.gov In one such study, novel α-aminophosphonate derivatives based on a pyrazole (B372694) moiety were synthesized and their anticancer activity was evaluated. nih.gov Molecular docking simulations were performed to understand their binding mechanism with vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1), both of which are key regulators of cell survival. nih.gov The results revealed that some of the synthesized compounds could act as inhibitors for these proteins, suggesting their potential as anticancer agents. nih.gov

Similarly, docking studies have been employed to evaluate the potential of α-aminophosphonates as inhibitors for SARS-CoV-2 enzymes like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov These simulations help in identifying the binding modes and key interactions, such as non-covalent bonds and π-π* or π-σ interactions, between the aminophosphonate ligand and the active site residues of the target protein. nih.govfrontiersin.org Such studies are crucial for the rational design of new and more effective therapeutic agents. nih.gov For example, a detailed theoretical study on α-aminophosphonate ligated copper(II) complexes involved molecular docking against SARS-CoV-2 proteases, indicating that mononuclear complexes had a higher binding affinity than dinuclear ones. nih.govdntb.gov.ua

The insights gained from these simulations, such as binding affinities and specific interactions with amino acid residues, are invaluable for structure-activity relationship (SAR) studies. This knowledge guides the synthesis of new derivatives with improved biological activity. researchgate.net

Table 1: Examples of Molecular Docking Studies on Aminophosphonates

| Compound Class | Target Protein(s) | Key Findings |

| α-Aminophosphonates with pyrazole moiety | VEGFR-2, FGFR1 | Potential as anticancer agents by inhibiting these receptors. nih.gov |

| α-Aminophosphonates | SARS-CoV-2 Mpro, RdRp | Showed potential for binding to the active sites, suggesting therapeutic promise. nih.gov |

| α-Aminophosphonate ligated Cu(II) complexes | SARS-CoV-2 proteases (6LU7, 7T9K) | Mononuclear complexes exhibited higher binding affinity than dinuclear ones. frontiersin.orgnih.govdntb.gov.ua |

| Quinoline thiohydrazineyl α-aminophosphonates | Breast anti-cancer protein (4ZW1) | Ring-stacking interactions were observed, correlating with cytotoxic effects. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. nih.gov It allows for the calculation of various molecular properties that are crucial for understanding chemical behavior.

DFT calculations have been applied to study the electronic properties of aminophosphonates, providing insights into their stability, reactivity, and potential biological activity. nih.govijcce.ac.ir These calculations can determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them (ΔEgap), global hardness (η), global softness (σ), absolute electronegativity (χ), and the electrophilicity index (ω). nih.govresearchgate.net These quantum chemical descriptors help in predicting the reactivity and the nature of chemical interactions. nih.gov

For instance, DFT studies on novel α-aminophosphonate derivatives have been used to correlate their electronic structure with their potential inhibitory activity against SARS-CoV-2. nih.gov The optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps derived from DFT calculations provide a detailed picture of the charge distribution and reactive sites within the molecule. nih.govnih.gov

Furthermore, DFT has been employed to investigate the reaction mechanisms involving phosphonates. For example, the reactivity of diethyl α-acylphosphonates with α-aminoesters was explored using DFT, which helped to understand why the formation of α-iminophosphonates was not thermodynamically favored. jocpr.com DFT calculations have also been used to study the electronic structure and complexation behavior of methyl-substituted phosphonate (B1237965) ligands with metal ions like uranyl nitrate, providing insights that are consistent with experimental observations. iaea.orgresearchgate.net

Table 2: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

| HOMO Energy (EHOMO) | Indicates the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | Indicates the electron-accepting ability of a molecule. |

| Energy Gap (ΔEgap) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. ijcce.ac.ir |

| Global Hardness (η) | Measures the resistance to change in electron distribution. |

| Global Softness (σ) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electronegativity (χ) | Measures the ability of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. jocpr.com |

Quantum Chemical Calculations of Phosphonate Bonding and Reactivity

Quantum chemical calculations offer a fundamental understanding of the nature of chemical bonds and the reactivity of molecules containing the phosphonate group. dtic.milnih.gov These methods go beyond simple structural representations to provide detailed information about electron distribution and the energies associated with chemical transformations. nih.gov

One of the key areas of investigation has been the phosphite-phosphonate tautomerism. dtic.mil Quantum chemical methods, including ab initio and Hartree-Fock calculations, have been used to determine the relative energies of the tautomers and thus the position of the equilibrium. dtic.mil These studies have generally shown that the equilibrium lies far toward the phosphonate form unless there are significant electron-withdrawing groups on the phosphorus moiety. dtic.mil

The reactivity of phosphonates in various chemical reactions, such as hydrolysis, has also been studied using computational approaches. mdpi.com These studies can shed light on the reaction mechanisms, including the role of substituents on the phosphorus atom and the nature of the transition states. For example, theoretical calculations can help to understand the electronic effects of different groups on the rate of hydrolysis. mdpi.com

Bioinformatics and Metagenomic Analyses of Phosphonate Metabolism Genes

Bioinformatics and metagenomics have revolutionized our understanding of the distribution and diversity of genes involved in phosphonate metabolism in the environment. frontiersin.org These approaches allow scientists to analyze vast amounts of genetic data from various ecosystems, particularly marine environments, to identify the genes and pathways responsible for the biosynthesis and degradation of phosphonates like 2-aminoethylphosphonate (2-AEP). frontiersin.orgnih.govhawaii.edu

Phosphonates are a significant component of the dissolved organic phosphorus reservoir in the oceans. frontiersin.org Metagenomic analyses of global ocean survey data have revealed that a substantial fraction of marine bacteria possess the genetic capacity for phosphonate metabolism. frontiersin.org It is estimated that approximately 10% of bacterial genomes in these samples encode pathways for phosphonate biosynthesis, while around 30% encode for their catabolism. frontiersin.org

Key genes involved in 2-AEP degradation include those of the phosphonatase pathway, such as phnW (encoding 2-AEP-pyruvate transaminase) and phnX (encoding phosphonoacetaldehyde (B103672) hydrolase). frontiersin.orgnih.gov Functional metagenomic screening of planktonic fosmid libraries has been instrumental in identifying these and other novel pathways for 2-AEP utilization. hawaii.edu These studies have shown that genes for phosphonate metabolism are widespread among diverse marine bacteria, including Proteobacteria, Planctomycetes, and Cyanobacteria. hawaii.edu

Bioinformatic analyses have also highlighted the prevalence of the C-P lyase pathway for the degradation of other phosphonates. frontiersin.orgnih.gov The abundance of various phosphonate utilization genes, such as phnA, phnJ, and phnX, has been quantified in different marine environments, indicating that phosphonate metabolism is a crucial process in the global phosphorus cycle. mdpi.com Furthermore, the presence of genes for phosphonate transporters, like phnD, suggests that marine bacteria are actively taking up these compounds from their surroundings. frontiersin.orgnih.gov

Table 3: Key Genes in Phosphonate Metabolism Identified Through Bioinformatics and Metagenomics

| Gene(s) | Encoded Enzyme/Protein | Function |

| pepM | Phosphoenolpyruvate (B93156) mutase | Catalyzes the formation of the C-P bond in phosphonate biosynthesis. pnas.org |

| phnW, phnX | 2-AEP-pyruvate transaminase, Phosphonoacetaldehyde hydrolase | Involved in the degradation of 2-aminoethylphosphonate (2-AEP). frontiersin.orgnih.gov |

| phnJ | C-P lyase complex subunit | Part of the enzyme complex that cleaves the C-P bond in a variety of phosphonates. nih.gov |

| phnA | Phosphonoacetate hydrolase | Degrades phosphonoacetate. frontiersin.org |

| phnD | Periplasmic substrate-binding protein | Part of the ABC transporter system for phosphonate uptake. mdpi.comnih.gov |

| aepX | 2-AEP binding protein | A high-affinity transporter specific for 2-aminoethylphosphonate. nih.gov |

Enzyme Mechanism Simulations and Transition State Analysis

Computational simulations of enzyme mechanisms and transition state analysis provide profound insights into how enzymes catalyze the cleavage of the stable carbon-phosphorus (C-P) bond in phosphonates. These methods allow researchers to model the intricate steps of an enzymatic reaction at the atomic level, including the formation of the transition state, which is the highest energy point along the reaction coordinate.

Phosphonates are known to be effective transition state analogues for various enzymes, particularly those involved in the hydrolysis of esters and peptides. researchgate.netlibretexts.org This is because the tetrahedral geometry and negative charge of the phosphonate group can mimic the transition state of these reactions. libretexts.org By designing molecules that resemble the transition state, it is possible to create potent enzyme inhibitors. researchgate.net

Theoretical studies can model the interaction of a phosphonate substrate or inhibitor with the active site of an enzyme. This involves calculating the energies of the reactant, product, and transition states, as well as any intermediates along the reaction pathway. For example, in the case of enzymes that hydrolyze phosphate (B84403) esters, phosphonates can act as stable mimics of the phosphate group, allowing for the study of substrate binding without the complication of a chemical reaction. researchgate.net

Furthermore, computational methods can be used to investigate the role of specific amino acid residues in the active site in stabilizing the transition state. For instance, studies on enzymes like triosephosphate isomerase have shown how positively charged residues can form ion pairs with the phosphodianion of the substrate, thereby stabilizing the transition state and accelerating the reaction. acs.org These simulations can quantify the energetic contribution of such interactions to catalysis. acs.org

By understanding the detailed mechanism and the structure of the transition state, researchers can rationally design more effective enzyme inhibitors. This has significant implications for the development of new drugs and therapeutic agents. researchgate.net

Emerging Research Frontiers and Future Perspectives in Methyl 2 Aminoethyl Phosphonate Research

Discovery of Novel Phosphonate (B1237965) Structures and Biosynthetic Pathways

The exploration of phosphonate natural products has revealed a wealth of unique chemical structures and the intricate enzymatic machinery responsible for their synthesis. While compounds like fosfomycin (B1673569) and phosphinothricin (B1261767) are well-known, genome mining approaches suggest that a vast number of phosphonate scaffolds, estimated to be between 100 and 200, are yet to be discovered. nih.gov This untapped diversity presents a significant opportunity for the discovery of new bioactive molecules with potential applications in medicine and agriculture. illinois.edu

The core of phosphonate biosynthesis revolves around the enzyme phosphoenolpyruvate (B93156) phosphomutase (PepM), which catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy). nih.gov Since this reaction is thermodynamically unfavorable, it is coupled with a subsequent irreversible step. nih.gov Following the formation of PnPy, biosynthetic pathways diverge, leading to a variety of phosphonate products. For instance, many pathways proceed through the transamination of phosphonoacetaldehyde (B103672) to produce 2-aminoethylphosphonate (2-AEP), a key intermediate or final product in numerous organisms. nih.gov Other pathways involve the reduction of phosphonoacetaldehyde to 2-hydroxyethylphosphonate (2-HEP). nih.gov

Recent research has identified novel biosynthetic routes, such as the one for phosphonothrixin, which involves the oxidation of 2,3-dihydroxypropylphosphonic acid (DHPPA) and its subsequent condensation with pyruvate (B1213749), a process mediated by two novel thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. asm.org The discovery of such pathways, often through genomics-enabled approaches, continues to expand our understanding of the chemical logic underlying phosphonate biosynthesis. nih.govillinois.edu The use of the pepM gene as a molecular marker has been instrumental in identifying gene clusters responsible for the synthesis of known and novel phosphonates. nih.gov

| Key Enzyme/Intermediate | Role in Biosynthesis | Reference |

| Phosphoenolpyruvate phosphomutase (PepM) | Catalyzes the initial C-P bond formation from phosphoenolpyruvate. | nih.gov |

| Phosphonopyruvate (PnPy) | The first committed intermediate in most phosphonate biosynthetic pathways. | nih.gov |

| 2-aminoethylphosphonate (2-AEP) | A common intermediate or final product formed via transamination. | nih.gov |

| 2-hydroxyethylphosphonate (2-HEP) | An intermediate formed via reduction of phosphonoacetaldehyde. | nih.gov |

| Phosphonothrixin | A herbicidal phosphonate with a unique branched carbon skeleton. | asm.org |

Elucidation of Uncharacterized Enzymatic Mechanisms in Phosphonate Metabolism

The metabolism of phosphonates involves a host of enzymes with often unusual and unique catalytic mechanisms, many of which remain poorly understood. univie.ac.at While the biosynthesis of the carbon-phosphorus (C-P) bond is a key area of study, the enzymatic cleavage of this stable bond is equally important for understanding the role of phosphonates in biogeochemical cycles. frontiersin.orgnih.gov

Microorganisms have evolved diverse strategies to break the C-P bond, including the use of C-P lyases, C-P hydrolases, and other enzymes with as-yet-uncharacterized mechanisms. frontiersin.orgnih.govnih.gov For example, the degradation of 2-AEP can proceed through a pathway involving a 2-AEP:pyruvate aminotransferase (PhnW) and a phosphonatase. The phosphonatase, a member of the halo acid dehalogenase superfamily, utilizes a Schiff base intermediate to facilitate C-P bond cleavage. frontiersin.org However, other degradative pathways for 2-AEP exist, and the biochemical reactions catalyzed by the genes involved are not fully characterized. frontiersin.orgnih.gov

Recent investigations have shed light on novel C-P bond cleavage mechanisms, such as the oxidative cleavage catalyzed by the PhnY and PhnZ enzymes. nih.govresearchgate.net The study of these and other uncharacterized enzymes is a major frontier in phosphonate research. Understanding their mechanisms will not only fill gaps in our knowledge of microbial metabolism but could also provide new biocatalysts for various applications. univie.ac.atuni-graz.at The regulation of these catabolic pathways is also complex, with some being controlled by the ambient concentration of inorganic phosphate (B84403) (Pi) while others are Pi-independent. nih.govnih.gov

| Enzyme/System | Function in Phosphonate Metabolism | Key Mechanistic Feature | Reference |

| C-P Lyase | Reductive cleavage of the C-P bond. | Mechanism has been a long-standing research problem. | nih.govresearchgate.net |

| Phosphonatase (from 2-AEP degradation) | Cleavage of the C-P bond in phosphonoacetaldehyde. | Forms a Schiff base intermediate. | frontiersin.org |

| PhnY/PhnZ | Oxidative cleavage of the C-P bond. | A novel cleavage mechanism. | nih.govresearchgate.net |

| 2-AEP:pyruvate aminotransferase (PhnW) | Transamination of 2-AEP to phosphonoacetaldehyde. | Part of a 2-AEP degradation pathway. | frontiersin.org |

Development of Advanced Green Chemistry Methodologies for Phosphonate Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly methods for the synthesis of phosphonates. rsc.orgbiofueldaily.com Traditional synthetic routes often require harsh reaction conditions and the use of hazardous solvents. researchgate.net Green chemistry approaches aim to mitigate these issues by employing strategies such as solvent-free reactions, ultrasound and microwave-assisted syntheses, and the use of benign catalytic systems. rsc.org

Several "green" methods for phosphonate synthesis have been reported, including:

Ultrasound-assisted synthesis: This method uses sonic waves to provide the energy for the reaction, often leading to shorter reaction times and higher yields. rsc.org

Microwave-promoted synthesis: Microwaves directly heat the reaction mixture, resulting in rapid and efficient synthesis. rsc.org

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and potential environmental contamination. rsc.org

Use of green catalysts: The development of recyclable and non-toxic catalysts is a key aspect of green phosphonate chemistry. rsc.orgmdpi.com For example, a catalytic system of KI/K2CO3 in polyethylene (B3416737) glycol (PEG)-400 has been used for the efficient synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org

Biocatalysis: The use of enzymes or whole-cell systems offers a promising green alternative to conventional chemical synthesis, often providing high selectivity under mild conditions. researchgate.net

The synthesis of α-aminophosphonates and α-hydroxyphosphonates, which have significant biological potential, has been a particular focus of green chemistry efforts. rsc.org For instance, a green and effective method for preparing α-hydroxyphosphonates involves the use of "ecocatalysts" derived from zinc-hyperaccumulating plants. researchgate.netmdpi.com These developments highlight the potential for more sustainable production of valuable phosphonate compounds. biofueldaily.com

Applications in Environmental Bioremediation and Phosphorus Recovery

The unique properties of phosphonates and the microbial pathways for their degradation present opportunities for environmental applications, including bioremediation and phosphorus recovery. While some phosphonates are used in industrial applications that lead to their release into the environment, certain microorganisms can utilize them as a nutrient source, particularly under phosphorus-limiting conditions. researchgate.netnih.gov

The ability of some bacteria to cleave the stable C-P bond of phosphonates is central to their potential role in bioremediation. nih.gov This process can release phosphate, which can then be assimilated by the organism. Understanding the genetic and regulatory networks that control phosphonate metabolism in organisms like Pseudomonas putida is crucial for harnessing their bioremediation potential. nih.gov In this bacterium, the utilization of 2-AEP is controlled by multiple master regulators in response to carbon, nitrogen, or phosphorus limitation. nih.gov

Phosphorus is a critical and finite resource, and its recovery from wastewater is of growing importance. biofueldaily.comresearchgate.net While phosphonates themselves can contribute to phosphorus pollution, the biological processes that break them down are relevant to phosphorus cycling. nih.gov Research into phosphorus recovery technologies is exploring various methods to reclaim this essential nutrient from waste streams, including sewage sludge and sewage sludge ash. researchgate.net Although the direct role of methyl (2-aminoethyl)phosphonate in large-scale phosphorus recovery is not yet established, the broader study of phosphonate metabolism contributes to our understanding of phosphorus biogeochemistry, which is essential for developing effective recovery strategies. nih.gov

Exploration of this compound and its Derivatives as Chemical Biology Probes

The structural similarity of phosphonates to phosphate esters and carboxylic acids makes them valuable tools in chemical biology. asm.org Their stable C-P bond renders them resistant to enzymatic hydrolysis by phosphatases, allowing them to act as stable mimics of biological phosphates. nih.gov This property has been exploited to design potent and specific inhibitors of enzymes involved in various metabolic pathways. nih.govasm.org

This compound and its derivatives can serve as chemical probes to study the function and mechanism of enzymes involved in phosphonate metabolism. For example, isotopically labeled versions of these compounds can be used to trace their metabolic fate and to investigate the mechanistic details of enzymatic reactions. uni-graz.at By synthesizing and testing a range of phosphonate analogs, researchers can map the substrate specificity of enzymes and identify key structural features required for binding and catalysis.

Furthermore, the development of phosphonate-based probes is not limited to studying phosphonate metabolism itself. Due to their ability to mimic natural metabolites, they can be used to investigate a wide range of biological processes. For instance, phosphonate analogs of enzyme substrates can act as competitive inhibitors, providing insights into enzyme active site architecture and catalytic mechanisms. asm.org Appropriately designed phosphonate inhibitors can also form covalent bonds with active site residues, allowing for the identification and characterization of target enzymes. asm.org The versatility of phosphonates as chemical probes ensures their continued importance in exploring the frontiers of chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.